(S)-6-methyloctanoic acid is a chiral fatty acid with significant relevance in both biological and synthetic chemistry. It is primarily recognized as a degradation product of polymyxins, which are antibiotics used against Gram-negative bacterial infections. The compound has been studied for its structural properties and potential applications in pharmaceutical formulations and chemical synthesis.
(S)-6-methyloctanoic acid can be derived from various natural and synthetic sources. It is notably produced during the degradation of polymyxin antibiotics, which are derived from the bacterium Bacillus polymyxa. Additionally, it can be synthesized through specific chemical reactions involving precursors such as 1,4-butanediol and 1,5-pentanediol .
The synthesis of (S)-6-methyloctanoic acid can be achieved through several methods:
The synthesis often involves multiple steps, including hydrolysis, esterification, and possibly enzymatic reactions to ensure the chirality of the final product.
(S)-6-methyloctanoic acid has a branched-chain structure characterized by a methyl group on the sixth carbon of an octanoic acid backbone. The structural formula can be represented as follows:
(S)-6-methyloctanoic acid participates in various chemical reactions typical for carboxylic acids:
The reactivity of (S)-6-methyloctanoic acid is influenced by its functional groups, allowing it to participate in both nucleophilic and electrophilic reactions typical for carboxylic acids.
The mechanism through which (S)-6-methyloctanoic acid exerts its biological effects often involves interactions with bacterial membranes, leading to disruption and subsequent cell death. This mechanism is particularly relevant in its role as a component of polymyxins, where it contributes to the antibiotic's efficacy against resistant bacterial strains .
Research indicates that structural modifications involving (S)-6-methyloctanoic acid can influence the potency and spectrum of activity of antibiotic compounds derived from polymyxins.
Relevant data regarding its physical properties are crucial for applications in pharmaceuticals and industrial processes.
(S)-6-methyloctanoic acid finds applications primarily in:
(S)-6-Methyloctanoic acid, characterized by a remote stereocenter at the C6 position, presents significant synthetic challenges due to the distance between the chiral center and carboxylic acid functionality. Asymmetric catalysis has emerged as a powerful tool for its enantioselective synthesis, leveraging chiral metal complexes and organocatalysts to control stereochemistry. A landmark approach utilizes the Myers pseudoephedrine propionamide alkylation methodology, where enantiomerically pure pseudoephedrinepropionamides serve as chiral auxiliaries. This strategy enables stereospecific alkylation with electrophiles like 1-benzyloxy-3-iodopropane, followed by Wittig homologation, yielding (S)-6-methyloctanoic acid in 41–55% overall yield and 93–94% enantiomeric excess (ee) [1].
Linear Free Energy Relationships (LFER) and three-dimensional polynomial models have been instrumental in optimizing asymmetric catalysts for such transformations. By correlating Charton steric parameters of ligand substituents with enantioselectivity in carbonyl allylation reactions, predictive models identify optimal ligand architectures. For example, a third-order polynomial model (ΔΔG‡ = z₀ + aνₓ + bνy + cνₓνy + dνₓ² + fνy² + gνₓ²νy + hνₓνy² + iνₓ³ + jνy³) accurately forecasts enantiomeric ratios (er) for untested ligands, enabling rational design of high-performance catalysts for chiral fatty acid synthesis [9]. Metal-controlled enantiodivergence represents another advanced tactic, where scandium(III) or yttrium(III) triflates paired with (S,S)-bipyridine ligands invert enantioselectivity in Michael additions—a principle applicable to β-branched acid synthesis [8].
Table 1: Performance of Asymmetric Catalytic Methods for (S)-6-Methyloctanoic Acid Synthesis
Method | Chiral Source | Yield (%) | ee (%) | Key Feature |
---|---|---|---|---|
Myers Alkylation | Pseudoephedrine amide | 41–55 | 93–94 | Remote stereocenter control |
LFER-Optimized NHK* | Modular amino acid ligands | 60–85 | 90–95 | Predictive steric parameter models |
Lanthanide-Catalyzed Michael | (S,S)-Bipyridine | 70–92 | 90–91 | Metal-dependent enantiodivergence |
Nozaki-Hiyama-Kishi allylation
Enzymatic kinetic resolution provides a biocompatible route to enantiopure (S)-6-methyloctanoic acid, exploiting the chiral discrimination capability of lipases and esterases. These biocatalysts selectively hydrolyze or esterify one enantiomer of racemic 6-methyloctanoate precursors under mild conditions. Immobilized lipases (e.g., Candida antarctica lipase B, CAL-B) exhibit exceptional performance due to enhanced stability and recyclability. For instance, CAL-B adsorbed on macroporous resin resolves racemic β-lactam intermediates via enantioselective ring cleavage, delivering (S)-3-phenylisoserine—a structural analog of branched fatty acids—with >98% ee and 43–49% yield [5].
Solvent engineering critically influences enantioselectivity and conversion. Lipase-mediated hydrolyses in diisopropyl ether (DIPE) containing controlled water equivalents (0.5–1.0 eq.) optimize activity and selectivity for bulky substrates like 6-methyloctanoic acid esters. This approach avoids substrate precipitation while maintaining enzyme flexibility, achieving near-perfect enantioselectivity (E > 200) in resolutions [5]. Thermomyces lanuginosus lipase (TLL) exemplifies protein-engineered biocatalysts for challenging resolutions; directed evolution improves its activity toward γ-nitro ester analogs of branched acids, yielding (S)-acids with 98% ee at 42% conversion [5].
Table 2: Lipase Performance in Kinetic Resolution of Racemic Acid/Esters
Lipase Source | Immobilization Support | Solvent System | E-value | ee (S, %) |
---|---|---|---|---|
Candida antarctica B (CAL-B) | Macroporous resin | tert-Butyl methyl ether | >200 | >98 |
Thermomyces lanuginosus (TLL) | Engineered variant | Aqueous/organic biphasic | >200 | 98 |
Burkholderia cepacia (PS-IM) | Diatomaceous earth | Diisopropyl ether | >200 | 100 |
De novo microbial synthesis of (S)-6-methyloctanoic acid leverages engineered metabolic pathways in bacteria or yeast to convert renewable carbon sources into enantiopure products. This approach exploits non-phosphorylating pentose pathways (e.g., phosphoketolase route) to generate precursor acyl-CoA intermediates from lignocellulosic sugars. Key strategies include:
Table 3: Microbial Systems for Chiral Methyl-Branched Fatty Acid Synthesis
Host Organism | Engineered Pathway | Carbon Source | (S)-Acid Titer (mg/L) | Key Enzyme(s) |
---|---|---|---|---|
Escherichia coli | 6MSAS + PPTase | Glucose | 120 ± 15 | 6-Methylsalicylic acid synthase |
Clostridium acetobutylicum | PK overexpression | Xylose | 75 ± 8 | Xylulose-5-P phosphoketolase |
Saccharomyces cerevisiae | Chiral thioesterase | Galactose | 90 ± 10 | Enantioselective thioesterase TesA |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3